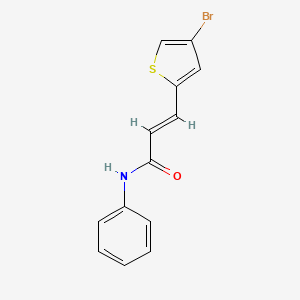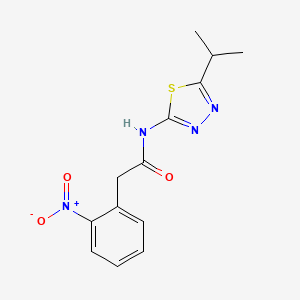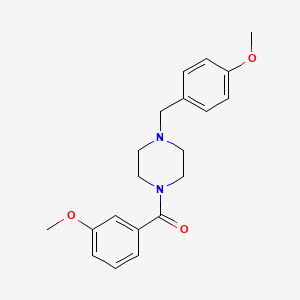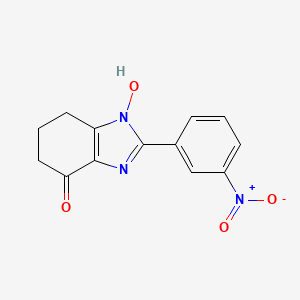
3-(4-bromo-2-thienyl)-N-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-2-thienyl)-N-phenylacrylamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 3-(4-bromo-2-thienyl)-N-phenylacrylamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin in the brain. It may also interact with various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-N-phenylacrylamide has been shown to exert various biochemical and physiological effects in animal models. It has been reported to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant activities. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which may account for its anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-bromo-2-thienyl)-N-phenylacrylamide in lab experiments is its potent and diverse pharmacological activities. It can be used to study the mechanisms of action of various neurotransmitters and signaling pathways involved in different physiological and pathological conditions. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(4-bromo-2-thienyl)-N-phenylacrylamide. One of the areas of interest is its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area is its potential use as a lead compound for the development of novel drugs with improved pharmacological properties. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and toxicological profiles.
Conclusion:
In conclusion, 3-(4-bromo-2-thienyl)-N-phenylacrylamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent and diverse pharmacological activities make it a valuable tool for studying various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(4-bromo-2-thienyl)-N-phenylacrylamide involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-phenylacrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization from suitable solvents.
Aplicaciones Científicas De Investigación
3-(4-bromo-2-thienyl)-N-phenylacrylamide has been studied for its potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuropharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Propiedades
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-10-8-12(17-9-10)6-7-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQYHCNBUHJNC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromothiophen-2-yl)-N-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)




![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)
